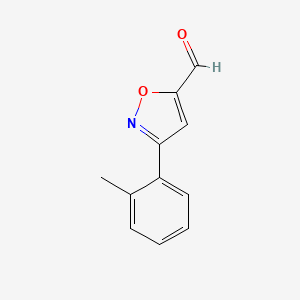

3-(o-Tolyl)isoxazole-5-carbaldehyde

CAS No.: 885273-90-5

Cat. No.: VC8306216

Molecular Formula: C11H9NO2

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885273-90-5 |

|---|---|

| Molecular Formula | C11H9NO2 |

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | 3-(2-methylphenyl)-1,2-oxazole-5-carbaldehyde |

| Standard InChI | InChI=1S/C11H9NO2/c1-8-4-2-3-5-10(8)11-6-9(7-13)14-12-11/h2-7H,1H3 |

| Standard InChI Key | CIXUTBXNSVHVQC-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C2=NOC(=C2)C=O |

| Canonical SMILES | CC1=CC=CC=C1C2=NOC(=C2)C=O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular formula of 3-(o-Tolyl)isoxazole-5-carbaldehyde is C₁₁H₉NO₂, with a molecular weight of 187.19 g/mol. The isoxazole core (C₃H₃NO) is fused with an o-tolyl group (C₇H₇) at position 3 and an aldehyde (-CHO) at position 5. The ortho-methyl group on the phenyl ring introduces steric hindrance, potentially affecting reactivity compared to para-substituted analogs .

Key Structural Features:

-

Isoxazole Ring: Aromatic heterocycle with oxygen at position 1 and nitrogen at position 2.

-

Aldehyde Group: Highly reactive, enabling condensation and nucleophilic addition reactions.

-

o-Tolyl Substituent: Methyl group at the ortho position of the phenyl ring, influencing electronic and spatial properties.

Physicochemical Properties

Limited experimental data are available for this compound, but general trends for isoxazole aldehydes can be inferred:

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) | |

| Storage Conditions | 2–8°C (solid form) |

The aldehyde group’s reactivity makes this compound sensitive to oxidation and moisture, necessitating inert storage conditions .

Synthesis and Manufacturing

General Synthetic Routes

While no direct synthesis protocol for 3-(o-Tolyl)isoxazole-5-carbaldehyde is documented, analogous isoxazole aldehydes are typically synthesized via:

-

Cyclocondensation Reactions:

-

Metal-Free Approaches:

Example Pathway:

-

Oxime Formation:

-

Cyclization:

Optimization Challenges

The ortho-methyl group may hinder cyclization due to steric effects, requiring adjusted conditions (e.g., higher temperatures or polar solvents) . Purification often involves column chromatography (n-hexane:ethyl acetate gradients) to isolate the aldehyde .

Chemical Reactivity and Functionalization

Aldehyde-Specific Reactions

The aldehyde group undergoes characteristic transformations:

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | 3-(o-Tolyl)isoxazole-5-carboxylic acid | Pharmaceutical intermediates |

| Reduction | NaBH₄/MeOH | 3-(o-Tolyl)isoxazole-5-methanol | Alcohol precursors |

| Schiff Base Formation | Aniline/AcOH | Imine derivatives | Antimicrobial agents |

Electrophilic Substitution

The isoxazole ring’s electron-deficient nature directs electrophiles to position 4:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Bromination | Br₂ in DCM, 0°C | 4-Bromo-3-(o-tolyl)isoxazole-5-carbaldehyde | 88% |

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro-3-(o-tolyl)isoxazole-5-carbaldehyde | 75% |

These derivatives serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Industrial and Research Applications

Pharmaceutical Intermediates

The aldehyde group enables synthesis of:

-

Hydrazones: Tested as kinase inhibitors.

-

Oximes: Used in palladium-catalyzed cross-coupling reactions .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume